(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
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Description
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClN2O4S2 and its molecular weight is 456.92. The purity is usually 95%.
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Biological Activity
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound with a complex structure that incorporates a thiazolidinone core and a chromenone moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C21H13ClN2O4S2, with a molecular weight of 456.92 g/mol. The structural features include:
Component | Description | Biological Activity |
---|---|---|
Thiazolidinone Core | Contains a sulfur atom and carbonyl groups | Antimicrobial, anti-inflammatory |
Chromenone Moiety | Contributes to pharmacological properties | Anticancer, anticoagulant |
Chlorobenzylidene Group | Enhances interaction with biological targets | Antioxidant |
Antimicrobial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzylidene group in this compound may enhance its effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, suggesting that this compound could also possess similar properties.
Anticancer Properties
Research on thiazolidinone derivatives has demonstrated their potential as anticancer agents. A study found that compounds with similar structures exhibited dose-dependent antiproliferative activity in human leukemia cell lines, indicating that this compound may also inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
The thiazolidinone framework is known for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Further investigation into the COX-inhibitory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .
Case Studies and Experimental Findings
- In Vitro Studies : In cell-based assays, similar thiazolidinone compounds have been tested for their ability to inhibit melanin production and tyrosinase activity, which are crucial for understanding skin pigmentation disorders . These studies can be extended to evaluate the effects of our compound on these pathways.
- Cytotoxicity Assays : A comparative analysis of cytotoxic effects in B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for compounds with similar structures .
- Mechanistic Studies : Investigations using Lineweaver–Burk plots have elucidated the kinetic mechanisms by which related compounds inhibit mushroom tyrosinase, providing a model for understanding how our compound may interact with similar biological targets .
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are recommended:
- Pharmacological Assays : Conduct comprehensive pharmacological evaluations to determine IC50 values against various cancer cell lines and microbial strains.
- Mechanism of Action Studies : Explore the specific pathways affected by this compound through molecular docking studies and biochemical assays.
- In Vivo Studies : Assess the efficacy and safety profile in animal models to understand the therapeutic potential and pharmacokinetics.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXIUIVSMBGSK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.